Agatharesinol
Overview
Description
Agatharesinol is a norlignan, a type of organic compound. It is found in the sapwood of Cryptomeria japonica, also known as the Japanese cedar . The formation of agatharesinol in the sapwood is induced under certain conditions, such as specific humidity levels .
Chemical Reactions Analysis
The biosynthesis of agatharesinol appears to originate from the breakdown of starch . Furthermore, the biosynthetic steps leading to agatharesinol formation and the following conversion of agatharesinol to sequirin C is regulated separately .Scientific Research Applications
Biosynthesis of Agatharesinol
Research has demonstrated the biosynthetic pathways of agatharesinol, a norlignan, by investigating its formation in the sapwood sticks of Cryptomeria japonica (Japanese cedar). The incorporation of labeled precursors such as l-phenylalanine and trans-cinnamic acid into agatharesinol was clearly detected, offering insights into its biosynthesis (Imai, Nomura, & Fukushima, 2006). Furthermore, an approach was established to study the induction of agatharesinol biosynthesis in Cryptomeria japonica under regulated humidity conditions, emphasizing the importance of environmental factors in the formation of agatharesinol (Imai & Nomura, 2005).
Localization and Immunohistochemical Analysis
Agatharesinol was localized in the ray parenchyma cells in the heartwood of Cryptomeria japonica. The immunohistochemical analysis offered detailed insights into the specific localization and distribution of agatharesinol within the tree, contributing to the understanding of its biological role and potential applications (Nagasaki, Yasuda, & Imai, 2002). Additionally, antibodies against agatharesinol were successfully prepared, facilitating the immunolabeling of this norlignan and suggesting its selective recognition among heartwood extractives (Nagasaki, Yasuda, & Imai, 2001).
Agatharesinol Transformation and Biosynthetic Pathways
The in vitro transformation of agatharesinol to its derivatives, sequirin C and metasequirin C, was demonstrated, shedding light on the enzymatic pathways involved in the conversion and potential biosynthetic routes of these norlignans (Imai, Asai, Takino, & Fukushima, 2009). The study also explored the biosynthetic relationship between agatharesinol and other norlignans like trans-hinokiresinol, indicating separate biosynthetic pathways for these compounds (Imai, Nomura, Matsushita, & Fukushima, 2006).
Relationship with Cell Death and Secondary Metabolism
Research has revealed a connection between the biosynthesis of agatharesinol and cytological changes in ray parenchyma cells during cell death in sapwood sticks of Cryptomeria japonica. This relationship emphasizes the significance of agatharesinol in the plant's secondary metabolism and cellular processes (Nakaba, Arakawa, Morimoto, Nakada, Bito, Imai, & Funada, 2016).
properties
IUPAC Name |
(E,2S,3S)-3,5-bis(4-hydroxyphenyl)pent-4-ene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c18-11-17(21)16(13-4-8-15(20)9-5-13)10-3-12-1-6-14(19)7-2-12/h1-10,16-21H,11H2/b10-3+/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXXXYVVWRAIA-UDEVJOAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(C2=CC=C(C=C2)O)C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[C@@H](C2=CC=C(C=C2)O)[C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Agatharesinol | |
CAS RN |
7288-11-1 | |
Record name | Agatharesinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7288-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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